molecular formula C19H14BrCl2N3O4S B302599 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B302599
M. Wt: 531.2 g/mol
InChI Key: QEPKYEHQVBQYAG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a small molecule inhibitor of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. HDAC inhibitors, including 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, HDAC inhibitors have been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, HDAC inhibitors have been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.
Biochemical and Physiological Effects:
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential use in treating various diseases, making it a well-established tool for research. However, one limitation of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential therapeutic effects on various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to identify the specific molecular targets of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its mechanism of action. Additionally, future research can focus on developing more potent and selective HDAC inhibitors based on the structure of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Synthesis Methods

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form 2,3-dichlorobenzoyl chloride. The second step involves the reaction of 2,3-dichlorobenzoyl chloride with 5-(4-morpholinyl)furan-2-carbaldehyde to form 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate. Finally, the third step involves the reaction of 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate with potassium bromide to form 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Scientific Research Applications

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C19H14BrCl2N3O4S

Molecular Weight

531.2 g/mol

IUPAC Name

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14BrCl2N3O4S/c20-12-9-10(29-18(12)24-4-6-28-7-5-24)8-11-16(26)23-19(30)25(17(11)27)14-3-1-2-13(21)15(14)22/h1-3,8-9H,4-7H2,(H,23,26,30)/b11-8+

InChI Key

QEPKYEHQVBQYAG-DHZHZOJOSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Canonical SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Origin of Product

United States

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